Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide
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Overview
Description
Cytidine 5’-Phosphoromorpholidate N,N’-Dicyclohexyl-4-morpholinecarboximidamide is a complex organic compound with the molecular formula C30H52N7O9P and a molecular weight of 685.76 . This compound is primarily used as an intermediate in the preparation of Citicoline, a naturally occurring nucleotide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-Phosphoromorpholidate N,N’-Dicyclohexyl-4-morpholinecarboximidamide involves the reaction of morpholine with cytidine derivatives under specific conditions . The reaction typically requires a controlled environment with a temperature of around -20°C and the use of solvents like DMSO, methanol, and water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-Phosphoromorpholidate N,N’-Dicyclohexyl-4-morpholinecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms .
Scientific Research Applications
Cytidine 5’-Phosphoromorpholidate N,N’-Dicyclohexyl-4-morpholinecarboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cytidine 5’-Phosphoromorpholidate N,N’-Dicyclohexyl-4-morpholinecarboximidamide involves its role as a protecting group for the 5’-hydroxyl group of cytidine nucleosides . This protection allows for controlled and efficient coupling with other nucleoside phosphoramidites, facilitating the synthesis of complex nucleotides . The molecular targets and pathways involved include the interaction with enzymes and other proteins that recognize and process nucleoside analogs .
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-Phosphoromorpholidate: Similar in structure but lacks the N,N’-Dicyclohexyl-4-morpholinecarboximidamide group.
Uniqueness
Cytidine 5’-Phosphoromorpholidate N,N’-Dicyclohexyl-4-morpholinecarboximidamide is unique due to its specific structure, which provides enhanced stability and reactivity compared to similar compounds . This uniqueness makes it a valuable intermediate in the synthesis of complex nucleotides and other organic compounds .
Properties
Molecular Formula |
C30H52N7O9P |
---|---|
Molecular Weight |
685.7 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium |
InChI |
InChI=1S/C17H31N3O.C13H21N4O8P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;14-9-1-2-17(13(20)15-9)12-11(19)10(18)8(25-12)7-24-26(21,22)16-3-5-23-6-4-16/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H2,14,15,20) |
InChI Key |
NZOKUXZPMJPBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |
Origin of Product |
United States |
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